3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide
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Overview
Description
3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a cyclization reaction, often involving a suitable cyclizing agent.
Morpholinyl Group Addition: The morpholinyl group is added via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond between the chlorophenyl intermediate and the morpholinyl-cyclobutyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-phenyl)-3-morpholin-4-yl-urea: Shares the chlorophenyl and morpholinyl groups but differs in the presence of a urea moiety.
1-(4-Methoxy-phenyl)-3-morpholin-4-yl-propan-1-one, hydrochloride: Similar in structure but contains a methoxy group and a different functional group arrangement.
Uniqueness
3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-4-1-3-15(13-16)5-6-17(22)20-14-18(7-2-8-18)21-9-11-23-12-10-21/h1,3-4,13H,2,5-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFDBSSBAYDQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCC2=CC(=CC=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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